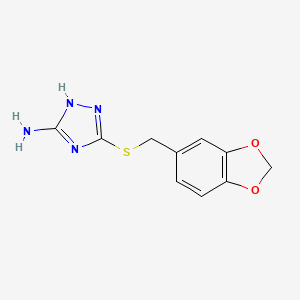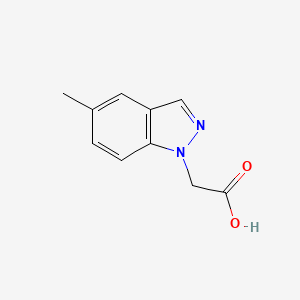
1H-Indazole-1-acetic acid, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indazole-1-acetic acid, 5-methyl-” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . It has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Scientific Research Applications
Synthesis and Biological Activities
1H-Indazole derivatives, including those similar to 1H-Indazole-1-acetic acid, 5-methyl-, have been extensively studied for their diverse biological activities. For instance, Mosti et al. (1992) synthesized various 1H-indazole derivatives showing weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro (Mosti et al., 1992). Similarly, Mosti et al. (1992) reported the synthesis of 1-Phenyl-1H-indazole derivatives with notable analgesic and anti-inflammatory activities in animal models (Mosti et al., 1992).
Structural and Theoretical Studies
1H-Indazole derivatives have also been the subject of extensive structural and theoretical studies. Teixeira et al. (2006) described a series of indazoles substituted at N-1 and N-2 positions, providing insight into their structural characteristics (Teixeira et al., 2006). Orozco-Guareño et al. (2019) conducted experimental and theoretical studies on the enthalpy of formation for various indazoles, contributing to the understanding of their energetic and structural properties (Orozco-Guareño et al., 2019).
Photochemistry
Research has also focused on the photochemical properties of indazoles. Georgarakis et al. (1979) investigated the photochemistry of 1H- and 2H-indazoles in acidic solutions, shedding light on their photochemical behavior under specific conditions (Georgarakis et al., 1979).
Synthesis and Chemical Modifications
The synthesis and modification of indazole derivatives have been key areas of research. For example, Gautam et al. (2018) reported the synthesis of new indazolyl-thiazole derivatives, demonstrating the versatility of indazoles in creating diverse chemical structures (Gautam et al., 2018). Reddy et al. (2013) developed novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles, illustrating the potential for creating various compounds from indazole carboxylic acids (Reddy et al., 2013).
Mechanism of Action
Target of Action
Indazole-containing compounds, which include this compound, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For instance, they can inhibit, regulate, and/or modulate kinases like CHK1, CHK2, and SGK, which play a role in cell cycle regulation and response to DNA damage .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties . For example, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
Indazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(5-methylindazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-11-12(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPSBIECGMLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)
![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)
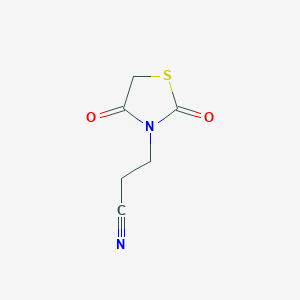
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2463150.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2463153.png)
![tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2463154.png)
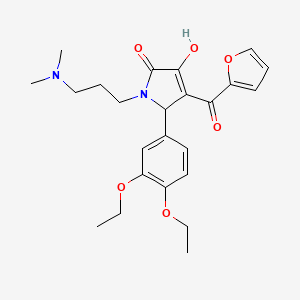
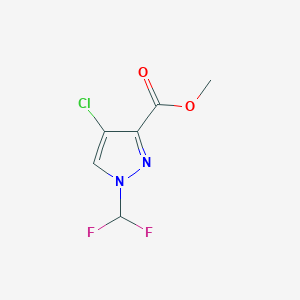
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2463158.png)
![4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B2463159.png)
